8-Tetradecyl-5H,6H,11H-benzo[a]carbazole
Description
8-Tetradecyl-5H,6H,11H-benzo[a]carbazole is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a carbazole core fused with a benzene ring and substituted with a tetradecyl (C₁₄H₂₉) alkyl chain at the 8-position. Its molecular formula is C₃₀H₃₇N, with a calculated molecular weight of 411.62 g/mol (extrapolated from the butyl analog in ).
Carbazole derivatives are widely studied for their optoelectronic properties, pharmaceutical applications, and roles in organic synthesis. The tetradecyl substituent likely influences solubility, thermal stability, and aggregation behavior compared to shorter-chain analogs.
Properties
IUPAC Name |
8-tetradecyl-6,11-dihydro-5H-benzo[a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-19-22-29-28(23-24)27-21-20-25-17-14-15-18-26(25)30(27)31-29/h14-15,17-19,22-23,31H,2-13,16,20-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRCFOXEYKQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tetradecyl-5H,6H,11H-benzo[a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[a]carbazole core, followed by the introduction of the tetradecyl side chain through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Tetradecyl-5H,6H,11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Applications
8-Tetradecyl-5H,6H,11H-benzo[a]carbazole has been studied for its anticancer properties. Carbazole derivatives, including this compound, have shown significant activity against various cancer cell lines. For instance:
- Antitumor Activity : Research indicates that carbazole derivatives exhibit moderate to potent cytotoxicity against several cancer cell lines, such as human kidney adenocarcinoma (ACHN), pancreas carcinoma (Panc1), and non-small-cell lung carcinoma (H460) . The structure of 8-tetradecyl derivatives contributes to their efficacy by enhancing interactions with biological targets.
- Mechanism of Action : The anticancer mechanisms of carbazole derivatives often involve the inhibition of topoisomerase II and modulation of apoptotic pathways. Studies have shown that certain derivatives induce cell cycle arrest and apoptosis in cancer cells .
- Neuroprotective Properties : Beyond anticancer effects, carbazole compounds have demonstrated neuroprotective activities. Some studies suggest potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert antioxidant effects .
Photophysical Properties
The photophysical characteristics of this compound make it suitable for applications in organic electronics :
- Fluorescent Properties : This compound exhibits notable fluorescence properties that can be exploited in organic light-emitting diodes (OLEDs) and photonic devices. The presence of long alkyl chains enhances solubility and stability in various solvents .
- Sensing Applications : Due to its optical properties, this compound can be used as a fluorescent probe for detecting specific biomolecules or environmental pollutants .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related carbazole derivatives:
Case Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of carbazole derivatives reported that compounds similar to this compound showed significant inhibition of cell proliferation in lung and colon cancer models. The most active compounds were found to induce apoptosis via mitochondrial pathways.
Case Study 2: Photophysical Applications
Research on the photophysical properties highlighted the utility of this compound in developing new materials for OLEDs. The compound's ability to achieve high luminescence efficiency makes it a candidate for next-generation display technologies.
Mechanism of Action
The mechanism by which 8-Tetradecyl-5H,6H,11H-benzo[a]carbazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Alkyl-Substituted Carbazoles
8-Butyl-5H,6H,11H-benzo[a]carbazole ()
- Molecular Formula : C₂₀H₂₁N
- Molecular Weight : 275.39 g/mol
- Key Differences :
- The butyl chain (C₄H₉) introduces moderate lipophilicity, whereas the tetradecyl chain (C₁₄H₂₉) significantly increases hydrophobicity, reducing aqueous solubility.
- The longer alkyl chain in the tetradecyl analog may lower melting points due to reduced crystallinity, though exact data are unavailable.
- Applications: Butyl-substituted carbazoles are intermediates in drug synthesis; tetradecyl derivatives may serve as surfactants or lipid-soluble bioactive agents .
Table 1: Alkyl-Substituted Carbazoles Comparison
| Property | 8-Butyl-5H,6H,11H-benzo[a]carbazole | 8-Tetradecyl-5H,6H,11H-benzo[a]carbazole |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N | C₃₀H₃₇N |
| Molecular Weight (g/mol) | 275.39 | 411.62 (estimated) |
| Alkyl Chain Length | C₄ | C₁₄ |
| Predicted Solubility | Moderate in organic solvents | High in nonpolar solvents |
Aromatic-Substituted Carbazoles ()
Examples include 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) and 6-(4’-methoxy-phenyl)-1,4-dimethyl-9H-carbazole (9b) .
- Structural Features :
- Key Differences :
Table 2: Substituent Effects on Carbazole Derivatives
Heterocyclic-Fused Carbazoles ()
Compounds like substituted 1,2,5-oxadiazine-carbazole hybrids incorporate additional heterocycles (e.g., oxadiazine), altering rigidity and hydrogen-bonding capacity.
- Key Differences :
- Heterocycles introduce polar functional groups, improving water solubility.
- Oxadiazine rings may enhance binding to biological targets (e.g., enzymes) compared to alkyl chains .
Biological Activity
8-Tetradecyl-5H,6H,11H-benzo[a]carbazole (CAS: 134370-05-1) is a member of the carbazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological effects. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound features a tetradecyl side chain attached to a benzo[a]carbazole core. This structure is significant as it influences the compound's lipophilicity and interaction with biological membranes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Several studies have indicated that carbazole derivatives possess significant antitumor properties. For instance, derivatives of carbazole have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells . The presence of electron-donating groups in these compounds may enhance their anticancer activity by increasing their basicity and facilitating interactions with cellular targets.
- Antimicrobial Properties : Compounds within the carbazole family have demonstrated antimicrobial effects. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes .
- Neuroprotective Effects : Certain carbazole derivatives have been studied for their neuroprotective properties. Research suggests that these compounds may modulate pathways involved in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Some studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression or microbial growth.
- Signal Transduction Modulation : The compound may affect various signaling pathways associated with inflammation and cell survival.
Antitumor Efficacy
A study evaluating novel N-substituted carbazoles found that certain derivatives showed promising results in inhibiting the growth of A549 and HCT-116 cell lines. The study reported IC50 values indicating significant cytotoxicity against these cells .
Neuroprotective Studies
Research on N-ethyl-carbazole derivatives demonstrated their ability to promote neurogenesis and protect against neurodegeneration in animal models. These findings suggest potential applications in treating neurological disorders .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to other carbazole derivatives:
| Biological Activity | This compound | Other Carbazole Derivatives |
|---|---|---|
| Antitumor | Significant activity against A549/HCT-116 | Varied efficacy across derivatives |
| Antimicrobial | Moderate activity reported | Stronger effects noted in some |
| Neuroprotective | Potential effects observed | Documented efficacy in models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
